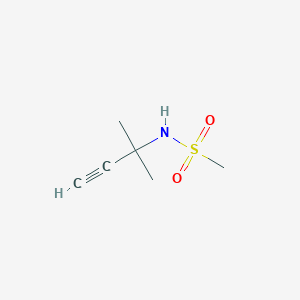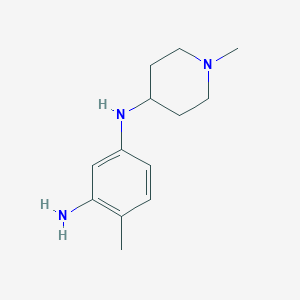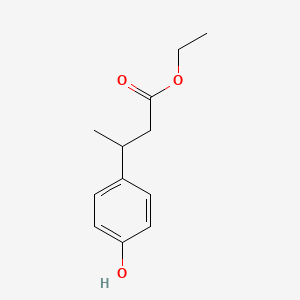
Ethyl 3-(4-hydroxyphenyl)butanoate
概要
説明
Ethyl 3-(4-hydroxyphenyl)butanoate, also known as ethyl-3-hydroxybenzoate, is a commonly used organic compound in the scientific community. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of 219-220°C. Ethyl 3-(4-hydroxyphenyl)butanoate is a phenolic ester and is widely used in the synthesis of various compounds, as well as in scientific research applications.
科学的研究の応用
Regioselective Synthesis Techniques : A study by Guanti et al. (1992) demonstrated a novel regioselective intramolecular hydroxyalkylation reaction to produce 1,8-dihydroxytetralins from 4-(3-hydroxyphenyl)-butanoates. This method highlights the compound's utility in creating specific chemical structures, which are essential in pharmaceutical synthesis (Guanti et al., 1992).
Building Block for Drug Synthesis : Ethyl (S)-4-chloro-3-hydroxy butanoate, a derivative of Ethyl 3-(4-hydroxyphenyl)butanoate, is used as a building block for hypercholesterolemia drugs. Jung et al. (2010) explored various microbial reductases to synthesize this compound, demonstrating its importance in developing cholesterol-lowering medications (Jung et al., 2010).
Polymer Chemistry Applications : Seebach and Züger (1982) investigated the depolymerization of Poly-(R)-3-hydroxy-butanoate to produce ethyl 3-hydroxy-butanoates, which are valuable synthetic building blocks. This study underlines the significance of Ethyl 3-(4-hydroxyphenyl)butanoate and its derivatives in polymer chemistry (Seebach & Züger, 1982).
Application in Material Synthesis : Tagle and Diaz (1998) conducted thermogravimetric analysis on poly (ester-carbonate)s and poly (ester-thiocarbonate)s derived from ethyl 3-(4-hydroxyphenyl)butanoate. Their study offers insights into the thermal stability and decomposition of materials made from this compound, crucial for material science and engineering (Tagle & Diaz, 1998).
Synthesis of Antimycobacterial Agents : Raju et al. (2010) synthesized novel heterocycles using ethyl-3-oxo-4-(arylsulfanyl)butanoate, a related compound, and evaluated their efficacy as antimycobacterial agents. This indicates the potential of Ethyl 3-(4-hydroxyphenyl)butanoate derivatives in developing new tuberculosis treatments (Raju et al., 2010).
Innovative Methods in Organic Synthesis : The synthesis of 4-(1H-indol-3-yl)butanoic acid, transformed into ethyl 4-(1H-indol-3-yl)butanoate, was studied by Nazir et al. (2018). Their work illustrates the compound's role in creating novel indole-based scaffolds, contributing to advancements in organic chemistry (Nazir et al., 2018).
Environmental Applications : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, emphasizing the environmental applications of Ethyl 3-(4-hydroxyphenyl)butanoate in cleaner chemical processes (Delhaye et al., 2006).
特性
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBGARLKWLHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxyphenyl)butanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

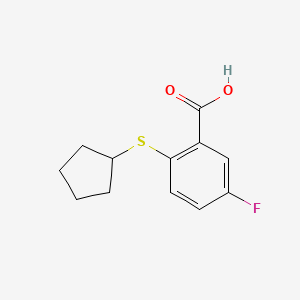
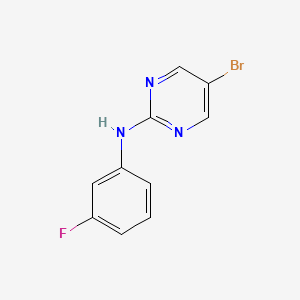
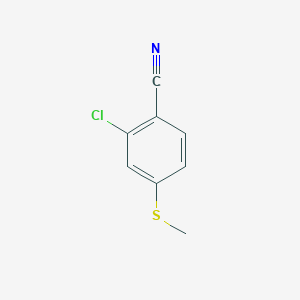
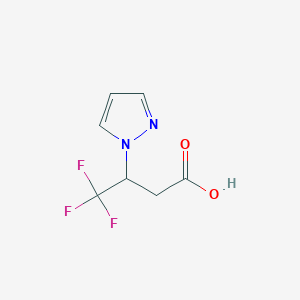
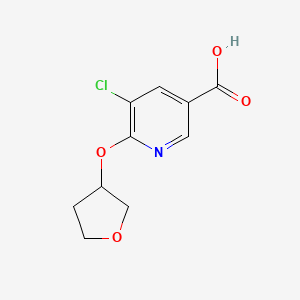
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
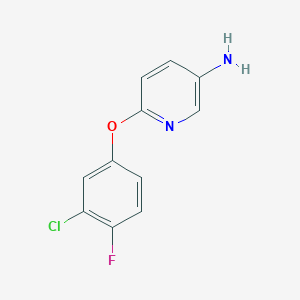
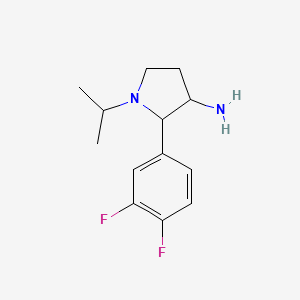
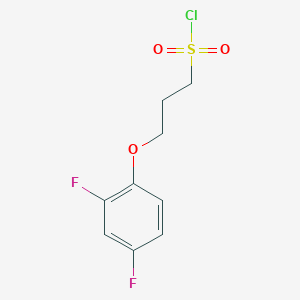
![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)
